![molecular formula C8H6ClIN2 B578359 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1312581-09-1](/img/structure/B578359.png)

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

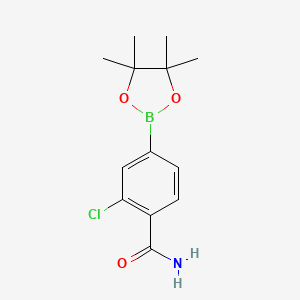

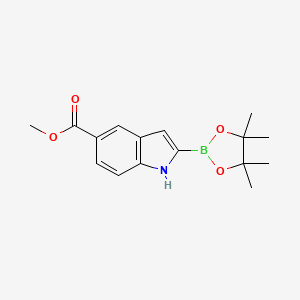

“4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine , which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Molecular Structure Analysis

The molecular structure of “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” has been analyzed using high-resolution X-ray diffraction data . The experimental charge density distribution was carried out at 100 (2) K .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” include a density of 1.8±0.1 g/cm^3, a boiling point of 544.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 93.3±0.5 cm^3 and a polar surface area of 60 Å^2 .Wissenschaftliche Forschungsanwendungen

Biological Material Research

This compound is used as a biochemical reagent in life science research, particularly as a biological material or organic compound .

Cancer Research

It has been evaluated for its effects on breast cancer cell proliferation, apoptosis, migration, and invasion abilities .

Synthesis of Indole Derivatives

The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in natural products and pharmaceuticals .

Antimicrobial Potential

Derivatives of this compound have shown good antimicrobial potential in research studies .

FGFR Inhibitors

It has been used in the design of derivatives as potent FGFR inhibitors, which are important in cancer treatment strategies .

Wirkmechanismus

Mode of Action

The compound’s structure suggests potential interactions with its targets, possibly through hydrogen bonding or closed-shell interactions

Biochemical Pathways

The specific biochemical pathways affected by 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are currently unknown . Given the compound’s structure, it may influence pathways involving similar heterocyclic compounds. More research is needed to determine the precise pathways and their downstream effects.

Result of Action

Similar compounds have shown effects on cell proliferation, migration, and apoptosis

Zukünftige Richtungen

The future directions for “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” could involve further studies on its synthesis, chemical reactions, and mechanism of action. It could also be interesting to explore its potential applications in pharmaceuticals, given the activity of related compounds against FGFR1, 2, and 3 .

Eigenschaften

IUPAC Name |

4-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-6(9)2-3-11-8(5)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOPAGPVDQNBFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C=CN=C21)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736697 |

Source

|

| Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1312581-09-1 |

Source

|

| Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)